molecular formula C13H16O2 B13778541 3-Penten-1-ol, 3-methyl-, benzoate CAS No. 72845-36-4

3-Penten-1-ol, 3-methyl-, benzoate

Cat. No.: B13778541
CAS No.: 72845-36-4
M. Wt: 204.26 g/mol
InChI Key: HXFDZDVKIPFWFE-UHFFFAOYSA-N
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Description

3-Penten-1-ol, 3-methyl-, benzoate is an organic compound with the molecular formula C12H14O2. It is an ester formed from the reaction of 3-methyl-3-penten-1-ol and benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Penten-1-ol, 3-methyl-, benzoate typically involves the esterification reaction between 3-methyl-3-penten-1-ol and benzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Penten-1-ol, 3-methyl-, benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid and 3-methyl-3-pentenal.

    Reduction: 3-methyl-3-penten-1-ol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

3-Penten-1-ol, 3-methyl-, benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Penten-1-ol, 3-methyl-, benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active alcohol and benzoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-penten-3-ol: A structural isomer with similar chemical properties.

    3-Methyl-4-penten-3-ol: Another isomer with a different position of the double bond.

    3-Penten-1-ol: A related compound with a similar backbone but without the methyl group.

Uniqueness

3-Penten-1-ol, 3-methyl-, benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its isomers and related compounds, making it valuable in specific research and industrial contexts.

Properties

CAS No.

72845-36-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-methylpent-3-enyl benzoate

InChI

InChI=1S/C13H16O2/c1-3-11(2)9-10-15-13(14)12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3

InChI Key

HXFDZDVKIPFWFE-UHFFFAOYSA-N

Isomeric SMILES

C/C=C(\C)/CCOC(=O)C1=CC=CC=C1

Canonical SMILES

CC=C(C)CCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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